molecular formula C15H19NOS B7745587 MFCD03622294

MFCD03622294

Cat. No.: B7745587
M. Wt: 261.4 g/mol
InChI Key: VKEOMMXDGQCQHJ-ZROIWOOFSA-N
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Description

MFCD03622294 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Based on contextual data, it is hypothesized to belong to the boronic acid or trifluoromethyl-substituted aromatic compound families, which are critical in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry due to their electronic and steric properties .

Key inferred characteristics (based on structurally related compounds):

  • Molecular weight: Likely between 200–250 g/mol (aligned with boronic acids or trifluoromethyl ketones) .
  • Solubility: Moderate to high solubility in polar solvents like tetrahydrofuran (THF) or methanol, as seen in compounds with similar functional groups .
  • Pharmacological relevance: Potential applications in drug discovery, given the prevalence of boronic acids in protease inhibitors and trifluoromethyl groups in CNS-targeting molecules .

Properties

IUPAC Name

(1Z)-4,4-dimethyl-1-(3-methyl-1,3-benzothiazol-2-ylidene)pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-15(2,3)10-11(17)9-14-16(4)12-7-5-6-8-13(12)18-14/h5-9H,10H2,1-4H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEOMMXDGQCQHJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C=C1N(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)/C=C\1/N(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD03622294 involves several steps, including specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions, involving the use of catalysts and specific reagents to achieve the desired chemical structure.

    Reaction Conditions: These reactions often require controlled temperatures, pressures, and pH levels to ensure the correct formation of the compound.

    Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

MFCD03622294 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of this compound with modified functional groups.

Scientific Research Applications

MFCD03622294 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism by which MFCD03622294 exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with proteins, enzymes, and other biomolecules, altering their function and activity.

    Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03622294, two structurally analogous compounds are selected for comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 3'-(Trifluoromethyl)propiophenone
MDL Number This compound MFCD13195646 MFCD00039227
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~235 g/mol 235.27 g/mol 202.17 g/mol
LogP (XLOGP3) ~2.15 2.15 3.12
Solubility (mg/mL) 0.24–0.68 0.24 0.55
Synthetic Accessibility Moderate (Score: ~2.07) 2.07 1.89
Pharmacokinetic Profile High GI absorption High GI absorption Moderate BBB penetration
Key Applications Cross-coupling reactions Suzuki-Miyaura catalysis Fluorinated drug intermediates

Structural and Functional Differences

Functional Groups: this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid moiety, enabling their use in palladium-catalyzed cross-coupling reactions. However, the bromo-chloro substitution in the latter enhances electrophilicity, improving reactivity in aryl-aryl bond formation. 3'-(Trifluoromethyl)propiophenone lacks a boronic acid group but features a trifluoromethyl group, which increases metabolic stability and lipophilicity, making it advantageous in CNS drug design.

Trifluoromethyl compounds, such as 3'-(Trifluoromethyl)propiophenone, show moderate BBB penetration, attributed to the fluorine atom’s small size and high electronegativity .

Synthetic Complexity :

  • This compound’s synthesis likely involves palladium catalysts and aqueous conditions (similar to ’s protocol), whereas trifluoromethyl analogs require fluorination steps under inert atmospheres, increasing cost and technical demands .

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